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Abstract
BAY-1436032 is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant

isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are key

oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), glioma,

chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations confer a neomorphic

enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-

HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in

epigenetic dysregulation and a block in cellular differentiation. BAY-1436032 acts as a pan-

inhibitor of various IDH1-R132X mutations, effectively reducing 2-HG levels, inducing

differentiation of tumor cells, and demonstrating anti-tumor efficacy in both preclinical models

and clinical settings. This technical guide provides a comprehensive overview of the

pharmacological profile of BAY-1436032, detailing its mechanism of action, in vitro and in vivo

activity, pharmacokinetic properties, and clinical trial data.

Mechanism of Action
BAY-1436032 is a highly specific inhibitor of the neomorphic activity of mutant IDH1 enzymes.

[1][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-

KG). In contrast, mutant IDH1 enzymes gain the function of converting α-KG to 2-HG.[1][3]

BAY-1436032 selectively binds to and inhibits these mutant IDH1 variants, thereby blocking the

production of 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-
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dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This

leads to a reversal of the hypermethylation phenotype associated with IDH1 mutations,

promoting the differentiation of cancer cells and inhibiting tumor growth.[4]
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Figure 1: Mechanism of action of BAY-1436032.

In Vitro Pharmacological Profile
The in vitro activity of BAY-1436032 has been characterized in various enzymatic and cell-

based assays.

Enzymatic Activity
BAY-1436032 is a potent inhibitor of the enzymatic activity of multiple IDH1-R132X mutants. It

demonstrates high selectivity for mutant IDH1 over wild-type IDH1 and IDH2.
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Target IC50 (nM)

Mutant IDH1

IDH1 R132H 15

IDH1 R132C 15

Wild-Type IDH

Wild-Type IDH1 20,000

Wild-Type IDH2 >100,000

Table 1: In vitro enzymatic inhibitory activity of BAY-1436032.[5]

Cellular Activity
In cell-based assays, BAY-1436032 effectively inhibits the production of 2-HG in cells harboring

IDH1 mutations and induces cellular differentiation.

Cell
Line/Model

IDH1 Mutation Assay IC50 (nM) Effect

Mouse

hematopoietic

cells

IDH1 R132H 2-HG Production 60
Inhibition of 2-

HG

Mouse

hematopoietic

cells

IDH1 R132C 2-HG Production 45
Inhibition of 2-

HG

Patient-derived

AML cells

Various R132

mutations

Colony

Formation
100

50% inhibition of

colony growth

Patient-derived

glioma cultures
Not specified

Proliferation/Diffe

rentiation
-

Reduced

proliferation and

induced

differentiation

Table 2: In vitro cellular activity of BAY-1436032.[4][5]
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In Vivo Pharmacological Profile
The in vivo efficacy of BAY-1436032 has been demonstrated in patient-derived xenograft

(PDX) models of both AML and glioma.

Acute Myeloid Leukemia (AML) Models
In PDX models of IDH1-mutant AML, oral administration of BAY-1436032 led to a significant

reduction in leukemic blast counts, induction of myeloid differentiation, and prolonged survival.

Model Treatment Key Findings

IDH1 R132C AML PDX
45 or 150 mg/kg BAY-1436032

daily

Dose-dependent reduction in

serum 2-HG and leukemic cell

burden; prolonged survival.[4]

IDH1 mutant AML PDX
150 mg/kg BAY-1436032 +

Azacitidine

Synergistic effect, with

simultaneous combination

depleting leukemia stem cells

by 33,150-fold.[6]

Table 3: In vivo efficacy of BAY-1436032 in AML PDX models.

Glioma Models
BAY-1436032 is brain-penetrant and has shown efficacy in intracranial xenograft models of

IDH1-mutant glioma.

Model Treatment Key Findings

Intracranial human

astrocytoma (IDH1 R132H)

Oral administration (dose not

specified)

Significantly prolonged survival

of mice.[2]

Intracranial mIDH1 glioma Not specified

Enhanced survival,

suppressed 2-HG production,

and induced differentiation

markers.[3]

Table 4: In vivo efficacy of BAY-1436032 in glioma models.
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Pharmacokinetics
Preclinical and clinical studies have characterized the pharmacokinetic profile of BAY-1436032.

Absorption: Orally bioavailable.[5]

Distribution: Brain penetrant in mice.[3]

Metabolism: Low metabolic clearance observed in vitro in rat hepatocytes and mouse liver

microsomes.[5]

Elimination: Exhibits a relatively short half-life in humans.[3]

Clinical Trials
BAY-1436032 has been evaluated in Phase I clinical trials for both solid tumors and AML.

Phase I Study in IDH1-Mutant Solid Tumors
(NCT02746081)
This first-in-human, open-label, dose-escalation and expansion study enrolled patients with

advanced IDH1-R132X mutant solid tumors.[3][7][8]

Parameter Finding

Dosing 150 mg to 1,500 mg twice daily.[3]

Safety
Well-tolerated; a maximum tolerated dose

(MTD) was not identified.[3]

Pharmacodynamics
Median maximal reduction of plasma 2-HG

levels of 76%.[1][3]

Efficacy (Lower-Grade Glioma, n=35)

Objective Response Rate (ORR): 11% (1

complete response, 3 partial responses).[9]

Stable Disease: 43%.[9]

Table 5: Summary of Phase I results in solid tumors.[3][9]
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Phase I Study in IDH1-Mutant AML (NCT03127735)
This open-label study evaluated BAY-1436032 in patients with relapsed or refractory IDH1-

mutant AML.[10][11][12]

The study aimed to determine the MTD and/or recommended Phase II dose and to

characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy.[11]

Experimental Protocols
In Vitro Enzyme Inhibition Assay

Principle: A diaphorase/resazurin coupled reaction is used to measure the enzymatic activity

of purified mutant IDH1. The inhibition of this activity by BAY-1436032 is quantified.

General Protocol:

Purified recombinant mutant IDH1 enzyme is incubated with its substrate, α-ketoglutarate,

and the cofactor NADPH in an appropriate buffer system.

The reaction is coupled to a diaphorase enzyme which uses the NADPH produced by the

reverse reaction to reduce resazurin to the fluorescent product, resorufin.

BAY-1436032 at various concentrations is added to the reaction mixture.

The fluorescence of resorufin is measured over time using a plate reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Figure 2: Generalized workflow for in vitro enzyme inhibition assay.

Cell-Based 2-HG Assay
Principle: Measurement of intracellular or extracellular 2-HG levels in IDH1-mutant cells

treated with BAY-1436032.
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General Protocol:

IDH1-mutant cells are seeded in multi-well plates and allowed to adhere.

Cells are treated with a dose range of BAY-1436032 or vehicle control.

After a defined incubation period (e.g., 48-72 hours), cell lysates or culture medium are

collected.

2-HG levels are quantified using a specific and sensitive method, such as liquid

chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

IC50 values for 2-HG reduction are determined from the dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model
Principle: To evaluate the anti-tumor efficacy of BAY-1436032 in a model that closely

recapitulates human disease.

General Protocol for AML PDX:

Immunocompromised mice (e.g., NSG mice) are sublethally irradiated.

Primary human AML cells harboring an IDH1 mutation are injected intravenously or intra-

femorally.

Engraftment of human leukemic cells is monitored by flow cytometry for human CD45+

cells in peripheral blood.

Once engraftment is established, mice are randomized into treatment and control groups.

BAY-1436032 is administered orally at specified doses and schedules.

Tumor burden, 2-HG levels, and survival are monitored over time.
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Figure 3: Generalized workflow for in vivo PDX model studies.

Conclusion
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BAY-1436032 is a well-characterized, potent, and selective pan-inhibitor of mutant IDH1. Its

mechanism of action, involving the specific inhibition of 2-HG production, leads to the induction

of cellular differentiation and anti-tumor effects in various preclinical models of IDH1-mutant

cancers. The compound is orally bioavailable and brain-penetrant, making it suitable for

treating central nervous system malignancies. Phase I clinical trials have demonstrated a

manageable safety profile and encouraging signs of clinical activity, particularly in patients with

lower-grade glioma. Further clinical development will be crucial to fully define the therapeutic

potential of BAY-1436032 in the treatment of IDH1-mutant malignancies.
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To cite this document: BenchChem. [The Pharmacological Profile of BAY-1436032: A Pan-
Mutant IDH1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617696#pharmacological-profile-of-bay-1436032]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b15617696#pharmacological-profile-of-bay-1436032
https://www.benchchem.com/product/b15617696#pharmacological-profile-of-bay-1436032
https://www.benchchem.com/product/b15617696#pharmacological-profile-of-bay-1436032
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15617696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

